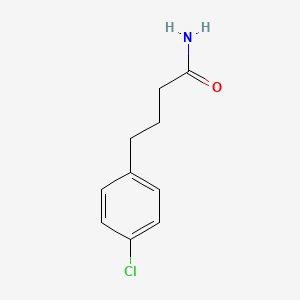

4-(4-Chlorophenyl)butanamide

Description

4-(4-Chlorophenyl)butanamide is a chlorinated aromatic compound featuring a butanamide backbone with a 4-chlorophenyl substituent. These derivatives often retain the 4-chlorophenyl group while incorporating additional functional moieties to modulate bioactivity, solubility, or metabolic stability. For instance, derivatives such as 4-(4-chlorophenyl)-N-(quinolin-8-yl)butanamide (3e) and Loperamide highlight the versatility of this scaffold in drug discovery .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

4-(4-chlorophenyl)butanamide |

InChI |

InChI=1S/C10H12ClNO/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H2,12,13) |

InChI Key |

ZHRJOJYXJOJKTR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCCC(=O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares key derivatives of 4-(4-chlorophenyl)butanamide, emphasizing structural modifications, synthesis, and biological relevance based on the provided evidence.

4-(4-Chlorophenyl)-N-(quinolin-8-yl)butanamide (3e)

- Structure: The amide nitrogen is substituted with a quinolin-8-yl group.

- Synthesis : Prepared via palladium-catalyzed coupling of 4-chlorophenylboronic acid under mild conditions (80°C), yielding 92% as a white solid .

- The 4-chlorophenyl group likely improves lipophilicity, aiding membrane permeability .

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

- Structure : Features a 1,2,4-oxadiazole ring linking the 4-chlorophenyl group to the butanamide chain.

- Relevance : Oxadiazole rings mimic peptide bonds, enhancing metabolic stability and resistance to enzymatic degradation. This modification is advantageous in designing protease inhibitors or kinase-targeting agents .

Loperamide (4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutanamide)

- Structure: Incorporates a piperidine ring, dimethylamino group, and diphenyl substituents.

- Activity: A clinically approved μ-opioid receptor agonist used for diarrhea treatment. The 4-chlorophenyl group enhances binding affinity, while the piperidine and dimethylamino groups contribute to CNS selectivity and reduced systemic absorption .

N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide

- Structure: Includes an acetylphenyl group on the amide nitrogen and a 2,4-dichlorophenoxy chain.

- Synthetic Insight: Derivatives like this emphasize regioselective reactions and protecting group strategies. The dichlorophenoxy group may enhance halogen bonding with biological targets, while the acetyl group modulates solubility .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Efficiency : Derivatives like 3e demonstrate high-yielding reactions under mild conditions, suggesting scalability for industrial applications .

- Bioisosteric Replacements : The oxadiazole ring in 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide acts as a bioisostere for carboxyl or amide groups, improving pharmacokinetic profiles .

- Clinical Success: Loperamide’s structural complexity underscores the importance of balancing lipophilicity (via 4-chlorophenyl) and polarity (via hydroxyl and dimethylamino groups) for target specificity .

- Diverse Applications : N-(4-Acetylphenyl)butanamide derivatives highlight the role of electron-withdrawing groups (e.g., acetyl) in tuning electronic properties for receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.